molecular formula C15H14BrNO B12202327 N-benzyl-4-(bromomethyl)benzamide CAS No. 628328-91-6

N-benzyl-4-(bromomethyl)benzamide

Cat. No.: B12202327
CAS No.: 628328-91-6
M. Wt: 304.18 g/mol
InChI Key: XKKIOFQQBDIYNE-UHFFFAOYSA-N
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Description

N-benzyl-4-(bromomethyl)benzamide (CAS 58914-40-2) is a chemical reagent for research and development purposes. The compound features a benzamide core functionalized with a benzyl group on the nitrogen atom and a bromomethyl group on the phenyl ring, making it a versatile building block in organic synthesis . The bromomethyl group is a reactive handle that can participate in various cross-coupling reactions and nucleophilic substitutions, allowing researchers to elaborate the molecule into more complex structures . This makes it a valuable intermediate in medicinal chemistry for the synthesis of compound libraries or in materials science. Benzamide derivatives are known to be investigated for their biological activity and are frequently used in the development of pharmacologically active molecules . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with care, referring to the relevant Material Safety Data Sheet (MSDS) for safe laboratory practices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

628328-91-6

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-benzyl-4-(bromomethyl)benzamide

InChI

InChI=1S/C15H14BrNO/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)

InChI Key

XKKIOFQQBDIYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CBr

Origin of Product

United States

Significance of Benzamide Derivatives in Contemporary Organic and Medicinal Chemistry

Benzamide (B126) derivatives, a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, represent a cornerstone of modern medicinal chemistry. These structures are associated with a wide array of biological activities, making them privileged scaffolds in drug discovery. nih.gov

Researchers have successfully synthesized and evaluated numerous benzamide derivatives for their therapeutic potential. For instance, certain substituted benzamides have demonstrated significant anti-inflammatory properties. nih.gov A notable example is Parsalmide, a benzamide derivative formerly commercialized as a non-steroidal anti-inflammatory drug (NSAID) for treating arthritis, which also showed the beneficial characteristic of not causing gastric damage. nih.gov Beyond inflammation, the biological activities of benzamides extend to anti-osteoclastogenesis (inhibiting bone resorption) and anti-HIV-1 activity. nih.gov

More recently, benzamide scaffolds have been instrumental in developing allosteric modulators for complex biological targets. A series of 2-sulfonamidebenzamides were identified as positive allosteric modulators of the Mas-related G-protein coupled receptor X1 (MrgX1), a promising non-opioid target for the treatment of chronic pain. nih.gov This highlights the ongoing importance of the benzamide core in creating nuanced and highly specific therapeutic agents.

Overview of Halogenated Benzamide Scaffolds in Synthetic and Biological Contexts

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto a benzamide (B126) scaffold is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic properties. Halogenation can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org

The strategic placement of halogens can lead to the formation of "halogen bonds," a type of non-covalent interaction between the halogen atom on the drug molecule and a Lewis basic site (like an oxygen or nitrogen atom) on its biological target. acs.orgpharmablock.com This interaction, similar in nature to a hydrogen bond, can significantly improve drug-target binding affinity and can be pivotal in designing ligands to overcome drug resistance. acs.org

In the case of benzamide derivatives, the addition of halogens has led to marked improvements in biological activity. For example, iterative medicinal chemistry efforts on a 2-sulfonamidebenzamide scaffold revealed that the incorporation of key halogen substituents resulted in an approximately eight-fold improvement in potency at the MrgX1 receptor. nih.gov Furthermore, specific bromobenzamide derivatives have been investigated for their potential as anti-inflammatory and antiparasitic agents, underscoring the value of halogenated scaffolds in addressing a range of diseases. nih.gov

Positioning of N Benzyl 4 Bromomethyl Benzamide Within the Benzamide Research Landscape

Advanced Coupling and Amidation Reactions for Benzamide Formation

The creation of the benzamide core is a critical step in the synthesis of this compound. This involves the formation of a robust amide bond between a benzoic acid derivative and benzylamine (B48309). Contemporary organic synthesis offers a variety of sophisticated methods to achieve this transformation efficiently and with high yield. unifr.chrsc.orgresearchgate.net

Modern Approaches to Amide Bond Synthesis

The formation of amide bonds is a cornerstone of organic chemistry, and numerous methods have been developed to facilitate this process. unifr.chresearchgate.net Traditional methods often involve the activation of a carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. researchgate.net However, modern approaches seek to overcome the limitations of these methods, such as the need for harsh reaction conditions and the generation of stoichiometric byproducts.

One contemporary strategy involves the use of coupling reagents . rsc.orgresearchgate.net These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. A wide array of such reagents has been developed, each with its own specific applications and advantages.

Another modern approach is catalytic amide bond formation , which aims to reduce waste and improve efficiency by using catalysts to promote the reaction. numberanalytics.commdpi.com This can involve transition metal catalysts, organocatalysts, or even biocatalysts. These catalytic systems can enable amide synthesis from less reactive starting materials and under more environmentally benign conditions. numberanalytics.comnih.gov

Flow chemistry has also emerged as a powerful tool for amide synthesis, offering advantages in terms of reaction control, scalability, and safety. nih.gov

Catalytic Methodologies in Benzamide Construction

Catalysis offers a powerful and sustainable approach to the synthesis of benzamides. numberanalytics.commdpi.com Various catalytic systems have been developed to promote the formation of the amide bond, often with high efficiency and selectivity.

Transition metal catalysis has been widely employed in amide synthesis. numberanalytics.com For instance, palladium-catalyzed cross-coupling reactions can form amide bonds from aryl esters and anilines. acs.org This method works by activating the C–O bond of the ester through oxidative addition to a palladium complex. acs.org Nickel catalysis has also been utilized for the cross-coupling of benzamides with other amides. acs.org

Organocatalysis provides a metal-free alternative for amide bond formation. numberanalytics.com Small organic molecules can be used to catalyze the reaction between carboxylic acids and amines. For example, certain organocatalytic methods have been developed to produce various activated amides from aldehydes. acs.org

Biocatalysis , utilizing enzymes, offers a highly selective and green approach to amide synthesis. numberanalytics.com Enzymes can operate under mild conditions and in aqueous environments, making them an attractive option for sustainable chemistry.

Recent research has also explored the use of cobalt-mediated redox catalysis for the synthesis of related nitrogen-containing heterocycles like benzimidazoles, highlighting the ongoing innovation in catalytic methods. mdpi.com

Base-Mediated Transformations for N-Benzylbenzamide Synthesis

Base-mediated reactions are a common and effective strategy for synthesizing N-benzylbenzamides. In a typical procedure, a benzoic acid derivative is first activated, and then reacted with benzylamine in the presence of a base.

For example, 4-formylbenzoic acid can be activated with isobutyl chloroformate in the presence of a base, followed by the addition of a substituted benzylamine to yield the corresponding N-benzylbenzamide. acs.org The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity and facilitating the attack on the activated carboxylic acid derivative.

In some cases, the hydrolysis of an existing amide bond under basic conditions can be used to generate a carboxylic acid, which can then be used in a subsequent amidation reaction. pearson.com

Strategic Introduction of the Bromomethyl Moiety

The second key transformation in the synthesis of this compound is the introduction of the bromomethyl group onto the benzoyl ring. This is typically achieved through the bromination of a methyl group at the benzylic position.

Selective Benzylic Bromination Techniques

Selective bromination of the benzylic position is a crucial step that requires careful control to avoid side reactions, such as bromination of the aromatic ring or over-bromination to form di- or tri-brominated products. scientificupdate.comgla.ac.uk

The Wohl-Ziegler reaction is a classic method for benzylic bromination, which typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or light. manac-inc.co.jpchemistrysteps.com The reaction proceeds via a free radical chain mechanism. manac-inc.co.jp The use of NBS is advantageous because it provides a low, steady concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. chemistrysteps.com

To improve selectivity and avoid over-bromination, various modifications and alternative reagents have been developed. scientificupdate.com For instance, using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a Lewis acid like ZrCl₄ can prevent competing aromatic bromination. scientificupdate.com Another strategy involves a two-step process of over-bromination followed by selective reductive debromination to yield the desired mono-brominated product. scientificupdate.commanac-inc.co.jp

Photochemical methods, such as continuous photochemical bromination using in situ generated bromine, have also been explored to enhance selectivity and safety. scientificupdate.com

Synthesis of Halogenated Benzyl (B1604629) and Benzoyl Precursors

The synthesis of this compound can also start from precursors that already contain a halogen on the benzyl or benzoyl moiety.

For the benzoyl precursor , a common starting material is 4-methylbenzoic acid. This can be converted to its acid chloride and then reacted with benzylamine to form N-benzyl-4-methylbenzamide. Subsequent benzylic bromination, as described in the previous section, yields the final product.

For benzyl precursors , a variety of halogenated benzylamines can be synthesized and used in the amidation step. For example, benzyl chlorides can be prepared through the chlorination of benzylic alcohols or via photocatalytic C-H bond chlorination. organic-chemistry.org These halogenated benzylamines can then be coupled with a suitable benzoic acid derivative.

The synthesis of related benzoyl halides, such as benzoyl chloride, can be achieved from benzoic acid. researchgate.net These can then be used to create a variety of benzamide derivatives.

Combinatorial Chemistry and Library Synthesis for Benzamide Derivatives

Combinatorial chemistry has emerged as a powerful strategy for the rapid synthesis of large, diverse collections of compounds, known as libraries, for applications in drug discovery and materials science. acs.orgstanford.edu This approach is particularly valuable for generating benzamide derivatives to explore structure-activity relationships (SAR). researchgate.net By systematically combining a set of building blocks (e.g., various carboxylic acids and amines), a multitude of structurally related benzamides can be synthesized in parallel. nih.gov

Solid-phase synthesis is a cornerstone of combinatorial chemistry, where molecules are built on a solid support, such as a resin. acs.org This simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step. stanford.edu For example, a library of 1,4-benzodiazepine (B1214927) derivatives, which can incorporate amide functionalities, was constructed on a pin apparatus using three sets of building blocks: 2-aminobenzophenones, amino acids, and alkylating agents. researchgate.net

The creation of these libraries allows for high-throughput screening against biological targets. For instance, a combinatorial library of amides was prepared and evaluated for its insecticidal effects against the fall armyworm, Spodoptera frugiperda. nih.gov Similarly, libraries of benztropine (B127874) analogues have been synthesized and screened for their activity as monoamine transporter inhibitors. rsc.org This methodology enables the efficient identification of "hit" compounds with desired biological activity from a large pool of candidates, which can then be optimized into lead compounds for further development. stanford.eduresearchgate.net

Table 2: Illustrative Example of a 2x2 Combinatorial Benzamide Library

Benzylamine Phenethylamine
4-(Bromomethyl)benzoic acid This compoundN-Phenethyl-4-(bromomethyl)benzamide
4-Chlorobenzoic acid N-Benzyl-4-chlorobenzamideN-Phenethyl-4-chlorobenzamide

Reactivity Profile of the Bromomethyl Group in Organic Transformations

The C(sp³)-Br bond in the bromomethyl group is the most reactive site in this compound for many transformations. Its benzylic position enhances its reactivity towards nucleophilic substitution and related reactions.

Nucleophilic Substitution Reactions with Diverse Nucleophiles

The benzylic bromide moiety of this compound is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide array of nucleophiles. This reactivity allows for the straightforward introduction of various functional groups at the 4-methyl position of the benzoyl ring.

Research on similar benzylic bromides demonstrates their effective conversion using different nucleophilic agents. For example, reaction with sodium azide (B81097) (NaN₃) efficiently replaces the bromide to form the corresponding benzyl azide. researchgate.net This azide can then be used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing molecules. researchgate.net Similarly, nucleophilic fluorination of α-carbonyl benzyl bromides has been achieved using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), showcasing the potential for halogen exchange reactions. researchgate.net

The general reactivity allows for the derivatization of this compound with a variety of nucleophiles as illustrated in the following table.

Table 1: Potential Nucleophilic Substitution Reactions
NucleophileReagent ExampleResulting Functional Group
AzideSodium Azide (NaN₃)-CH₂N₃
FluorideEt₃N·3HF-CH₂F
HydroxideSodium Hydroxide (NaOH)-CH₂OH (benzyl alcohol)
CyanideSodium Cyanide (NaCN)-CH₂CN (acetonitrile)
ThiolsThiophenol (PhSH)-CH₂SPh (thioether)
AminesAmmonia (NH₃), Alkylamines (RNH₂)-CH₂NH₂, -CH₂NHR

Formation of Covalent Adducts

The electrophilic nature of the bromomethyl group makes this compound a potent alkylating agent, capable of forming stable covalent adducts with biological macromolecules. The bromine atom can also participate in halogen bonding, which may influence its interactions with biological targets. nih.gov This reactivity is particularly relevant in medicinal chemistry and chemical biology, where such compounds can be used as probes to label or inhibit proteins by reacting with nucleophilic amino acid residues like cysteine, histidine, or lysine. While specific studies on this compound as a covalent inhibitor are limited, the principle is well-established for the benzamide class of compounds, which have been explored for various biological activities. nih.gov

Chemical Modifications of the Amide Linkage

The amide bond in this compound is significantly more stable than the bromomethyl group. However, it can be modified under specific, often harsh, conditions.

Key transformations include:

Nucleophilic Acyl Substitution : The amide can react with potent organometallic nucleophiles. For instance, treatment of benzamides with organolithium reagents (e.g., n-BuLi) can lead to a nucleophilic acyl substitution, cleaving the C-N bond and yielding ketones. acs.org This reaction transforms the amide carbonyl into a ketone but requires strong, non-selective reagents that would likely also react with the bromomethyl group.

N-Debenzylation : The bond between the nitrogen and the benzyl group can be cleaved. A reported method for related systems involves using a strong acid like trifluoroacetic acid (TFA), which can selectively remove the N-benzyl group to yield the primary amide. libretexts.org This deprotection strategy is valuable for synthesizing derivatives where the amide nitrogen is unsubstituted or can be further functionalized.

Aromatic Functionalization on the Benzyl and Benzoyl Rings

Introducing new substituents onto the two aromatic rings of this compound can be achieved through electrophilic aromatic substitution (SₑAr). The outcome of these reactions is dictated by the directing effects of the existing substituents. wikipedia.orglibretexts.org

On the Benzoyl Ring : This ring contains two substituents: the N-benzylamido group (-CONHCH₂Ph) and the bromomethyl group (-CH₂Br).

The amide group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. libretexts.orglibretexts.org

The bromomethyl group is weakly deactivating via induction but is generally considered an ortho, para-director.

When these groups are in conflict, the stronger directing group typically dominates. However, predicting the exact regioselectivity can be complex, and mixtures of products are common. youtube.com

On the Benzyl Ring : This ring is substituted with the benzamido-methyl group (-CH₂NHCOPh). This group is electron-withdrawing and deactivating, directing incoming electrophiles to the meta position.

Standard electrophilic aromatic substitution reactions that could be applied include:

Nitration (using HNO₃/H₂SO₄)

Halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃)

Sulfonation (using fuming H₂SO₄)

Friedel-Crafts Acylation/Alkylation (using RCOCl/AlCl₃ or RCl/AlCl₃), although these are often unsuccessful on deactivated rings. wikipedia.org

Direct C-H functionalization of benzylamines is also an emerging area, offering alternative routes to derivatization that may provide different selectivity. researchgate.netrsc.org

Photochemical Reactivity and Transformations

The photochemical behavior of this compound is anticipated to involve the cleavage of its weakest bonds upon UV irradiation. Studies on analogous N-benzylbenzamide structures show that photochemical reactions can lead to the formation of radical intermediates. youtube.com

For this compound, two primary photochemical pathways are plausible:

C-Br Bond Homolysis : The bromomethyl group can undergo homolytic cleavage to form a benzylic radical and a bromine radical. This highly reactive benzylic radical could then dimerize, abstract a hydrogen atom, or react with other available species.

N-C Bond Homolysis : As seen in related N-benzylbenzamides, the bond between the nitrogen and the benzylic carbon can also cleave, leading to a benzyl radical and a benzamido radical. youtube.com These radicals can subsequently recombine to form products like N,N′-dibenzoyl-1,2-diphenyl-1,2-diaminoethane. youtube.com

The presence of the C-Br bond, which is generally weaker than the N-C bond, suggests that cleavage at the bromomethyl site may be a dominant photochemical process.

Chemo-selective Reactions for Derivatization

The distinct reactivity of the different functional groups in this compound allows for chemo-selective transformations, where one part of the molecule is modified while others remain intact.

The high reactivity of the benzylic bromide is key to this selectivity. Mild nucleophilic substitution conditions will almost exclusively target the bromomethyl group, leaving the robust amide linkage and aromatic rings untouched. researchgate.netresearchgate.net This makes it an ideal handle for introducing functionality in a controlled manner. Conversely, modifying the amide or the aromatic rings requires more forcing conditions, which may also affect the bromomethyl group.

The following table summarizes the chemo-selective possibilities for derivatizing this compound.

Table 2: Chemo-selective Reactions for Derivatization
Target Functional GroupReagent TypeReaction TypeSelectivity Profile
Bromomethyl GroupMild Nucleophiles (e.g., NaN₃, RSH, R₂NH)Nucleophilic SubstitutionHigh selectivity for the C-Br bond; amide and aromatic rings are unaffected.
Amide Linkage (N-Benzyl)Strong Acid (e.g., TFA)N-DebenzylationPotentially selective cleavage of the N-benzyl bond, though may compete with C-Br bond hydrolysis depending on conditions. libretexts.org
Amide Linkage (Carbonyl)Organometallic Reagents (e.g., n-BuLi)Nucleophilic Acyl SubstitutionLow selectivity; these strong nucleophiles will likely react with the more electrophilic bromomethyl group first. acs.org
Aromatic RingsElectrophiles (e.g., HNO₃/H₂SO₄)Electrophilic Aromatic SubstitutionReaction occurs on the rings, but the conditions (strong acids) may also promote side reactions at the bromomethyl or amide sites.

Advanced Computational and Theoretical Studies

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), offer a fundamental understanding of the intrinsic properties of N-benzyl-4-(bromomethyl)benzamide at the electronic level.

DFT methods, such as the widely used Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional combined with a suitable basis set like 6-31G+(d,p), are employed to perform geometric optimization of the molecule. nih.gov This process identifies the most stable three-dimensional conformation by finding the lowest energy state.

The electronic properties are characterized by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests a higher propensity for intramolecular charge transfer and greater chemical reactivity. nih.gov For similar benzamide (B126) structures, analyses of the molecular electrostatic potential (MEP) reveal that negative potential sites are typically located around electronegative atoms like oxygen and nitrogen, while positive potentials are associated with hydrogen atoms, indicating regions prone to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations This table is illustrative, based on typical findings for structurally related molecules.

ParameterTheoretical ValueSignificance
HOMO Energy ~ -6.5 eVRepresents the electron-donating ability.
LUMO Energy ~ -1.2 eVRepresents the electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 5.3 eVIndicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov
Dipole Moment ~ 3.5 DQuantifies the overall polarity of the molecule.

Theoretical calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By performing frequency calculations on the optimized geometry, a theoretical vibrational spectrum can be generated. This computed spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy. ojp.gov This comparison allows for precise assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretch of the amide, the N-H bend, and vibrations of the aromatic rings. Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling techniques extend the analysis from a single, static molecule to its dynamic behavior and interactions with biological macromolecules.

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a target protein. semanticscholar.org For N-benzyl benzamide derivatives, a key biological target is the NADH-dependent 2-trans-enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. nih.gov Studies on N-benzyl-4-((heteroaryl)methyl)benzamides have shown these compounds to be potent, direct inhibitors of InhA, suggesting they can circumvent resistance mechanisms associated with prodrugs that require enzymatic activation. nih.gov

In a typical docking simulation, the protein target is held rigid while the ligand, this compound, is allowed to be flexible. The simulation explores various binding poses within the active site of the enzyme and scores them based on binding affinity (e.g., in kcal/mol). nih.govsemanticscholar.org The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Table 2: Illustrative Molecular Docking Results for Benzamide Derivatives against InhA This table presents representative data based on studies of similar N-benzyl benzamide inhibitors. nih.gov

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
N-benzyl benzamidesInhA (M. tuberculosis)-7.0 to -9.5TYR158, MET199, NAD+ cofactor
This compound InhA (M. tuberculosis)-8.2 (Example Value)Forms hydrogen bonds with the backbone of Tyr158 and hydrophobic interactions with the nicotinamide (B372718) ring of the NAD+ cofactor.

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes of a molecule or a ligand-protein complex over time. researchgate.net Using a molecular force field, such as the General Amber Force Field (GAFF), MD simulations model the atomic movements by solving Newton's equations of motion. irbbarcelona.org These simulations can be run for nanoseconds to explore the conformational landscape and assess the stability of different states. irbbarcelona.org

When applied to a ligand-protein complex identified through docking, MD simulations can validate the stability of the binding pose. The Root Mean Square Deviation (RMSD) of the ligand and protein atoms is monitored throughout the simulation; a stable RMSD value over time suggests the complex is in a stable equilibrium. researchgate.net Such simulations are crucial for understanding the dynamic nature of the binding and the flexibility of both the ligand and the target. arxiv.org

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The study of crystal structures reveals how molecules arrange themselves in the solid state, governed by a network of intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided results, analysis of closely related bromo-benzamide compounds provides a strong basis for predicting its packing motifs. nih.govresearchgate.net

The dominant interactions in the crystal packing of such amides are typically intermolecular hydrogen bonds. nih.gov The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor, leading to the formation of N—H⋯O hydrogen-bonded chains. nih.govresearchgate.net Weaker C—H⋯O interactions and halogen bonds involving the bromine atom (C—H⋯Br) can also play significant roles in stabilizing the three-dimensional crystal lattice. researchgate.net

Table 3: Common Intermolecular Interactions in Benzamide Crystal Structures Based on findings for analogous compounds like 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. nih.gov

Interaction TypeDonor-AcceptorTypical Contribution to Hirshfeld SurfaceDescription
Hydrogen Bond N—H⋯OHighStrong interaction forming infinite chains or dimers, defining the primary structural motif. nih.gov
Hydrogen Bond C—H⋯OModerateWeaker interactions that provide additional stability to the crystal packing. nih.gov
Halogen Contact C—H⋯BrModerateInteractions involving the bromine atom contribute to the overall packing efficiency. nih.gov
van der Waals H⋯HHighNon-specific contacts that account for a large portion of the crystal surface area. nih.gov

Hydrogen Bonding Networks

The benzamide functional group is a primary determinant of the hydrogen bonding capabilities of this compound. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. nih.govmdpi.com This dual functionality allows for the formation of extensive intermolecular hydrogen bonding networks, which are critical in stabilizing the crystal lattice and mediating interactions with biological macromolecules. nih.govnih.gov

In computational studies of related benzamide derivatives, the N-H···O hydrogen bond is a recurring and dominant motif. mdpi.comnih.gov These bonds can lead to the formation of dimers and extended chains in the solid state. mdpi.com For instance, crystal structure analyses of various benzamide complexes reveal that the amide N-H group readily forms hydrogen bonds with either the carbonyl oxygen of a neighboring molecule or other acceptor atoms, such as chlorine in co-crystals. nih.gov The presence of the benzyl (B1604629) and bromomethylbenzyl groups in this compound introduces significant steric bulk, which may influence the geometry and accessibility of these hydrogen bonding sites. However, the fundamental capacity for N-H···O bond formation remains a key feature.

Interaction Type Donor Acceptor Significance in this compound
Intermolecular Hydrogen BondAmide N-HCarbonyl C=OPrimary interaction for self-assembly and crystal packing.
Intermolecular Hydrogen BondAmide N-HExternal Acceptor (e.g., solvent, biological target)Key for solubility and molecular recognition.
Intermolecular Hydrogen BondExternal Donor (e.g., solvent, biological target)Carbonyl C=OCrucial for interactions in a biological environment.

Pi-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, the aromatic rings of this compound are key contributors to its intermolecular interaction profile through pi-stacking. nih.gov These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic systems, play a significant role in the structure and function of bioactive molecules. nih.govlibretexts.org In this compound, both the benzamide phenyl ring and the N-benzyl ring can participate in such interactions.

Interaction Participating Moieties Predicted Importance
π-π StackingBenzamide phenyl ring, N-benzyl ringHigh; influences crystal packing and potential receptor binding.
C-H···πBenzyl C-H, Methylene C-HModerate; contributes to conformational stability.
Halogen BondingBromine atomPossible, though typically weaker than hydrogen bonds.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, providing an early assessment of a compound's drug-likeness. mdpi.comjonuns.com For benzamide derivatives, computational models like pkCSM and SwissADME are frequently employed to estimate these parameters. mdpi.com

Applying these principles to this compound allows for the prediction of its pharmacokinetic profile. Based on its structure, which contains two aromatic rings and a polar amide group, the molecule is likely to have moderate lipophilicity (LogP). This property is a key determinant of oral absorption and membrane permeability. Human intestinal absorption is generally predicted to be good for many benzamide derivatives. mdpi.com However, the molecular weight and presence of polar groups will influence its ability to cross the blood-brain barrier (BBB).

Predictions of metabolism often focus on the cytochrome P450 (CYP) enzyme family. mdpi.com The benzyl and phenyl rings are potential sites for hydroxylation by CYP enzymes. The potential for the compound to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP2D6, CYP3A4) can be computationally estimated. mdpi.com Toxicity predictions, such as AMES toxicity (mutagenicity) and hepatotoxicity, are also standard components of in silico screening. mdpi.com

Table: Predicted ADMET Properties for a Representative Benzamide Structure

Parameter Predicted Value/Classification Implication
Human Intestinal Absorption High Good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeability Low to Moderate May have limited central nervous system effects.
CYP2D6 Substrate Likely Potential for drug-drug interactions.
AMES Toxicity Non-toxic Low likelihood of being mutagenic.
Hepatotoxicity Possible Should be monitored in further studies.

Note: These are generalized predictions for benzamide-type structures and would require specific calculation for this compound.

Structure-Activity Relationship (SAR) Elucidation through Computational Means

Computational studies are instrumental in elucidating the Structure-Activity Relationships (SAR) of a class of compounds, explaining how modifications to a chemical structure affect its biological activity. nih.govnih.gov For N-benzylbenzamides, SAR studies have been conducted for various biological targets, including enzymes and receptors. acs.orgnih.gov

Computational docking simulations can model the binding of this compound to the active site of a target protein. These models can identify key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions with pockets in the binding site. researchgate.net For example, in many benzamide-based inhibitors, the amide group acts as a crucial hydrogen bonding anchor. nih.gov

The SAR for N-benzylbenzamides often reveals that substitutions on both the benzamide ring and the N-benzyl ring can significantly modulate potency and selectivity. nih.govacs.org For this compound, the 4-(bromomethyl) substituent on the N-benzyl ring is a key feature. Computational analysis can help rationalize the effect of this group. It may occupy a specific hydrophobic pocket, or the bromine atom could potentially engage in halogen bonding. The flexibility of the benzyl group allows the molecule to adopt different conformations to fit within a binding site. nih.gov By comparing the docked conformation and interaction energies of a series of analogs, a quantitative structure-activity relationship (QSAR) model can be developed to predict the activity of new derivatives. mdpi.com

Research Applications in Chemical Biology and Medicinal Chemistry

Design Principles for Bioactive Benzamide (B126) Analogs

The design of bioactive benzamide analogs is a strategic process involving targeted modifications to the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold Modification and Isosteric Replacements

The N-benzyl benzamide framework serves as a versatile template for creating diverse chemical libraries. A key strategy, known as scaffold hopping, involves replacing the core structure with different but functionally similar arrangements to discover novel intellectual property and improved biological activity. For instance, the N-benzyl-3,4,5-trimethoxyaniline scaffold has been used to generate 5,6,7-trimethoxyflavan derivatives as potential anticancer agents.

Synthetic diversification is a common approach, where different functional groups are introduced to the benzamide scaffold. This can involve the direct condensation of various benzoic acids and amines to produce a range of N-substituted benzamide derivatives. The bromine atom on the N-benzyl-4-(bromomethyl)benzamide molecule is a particularly useful handle for nucleophilic substitution, allowing for the attachment of numerous other functional groups to create diverse analogs. Similarly, the core can participate in coupling reactions, such as the Suzuki coupling, to build more complex molecular architectures.

Strategies for Modulating Biological Activity

Modulating the biological activity of benzamide analogs often involves fine-tuning their physicochemical properties, such as lipophilicity and steric profile. Studies have shown that increasing the lipophilic character of benzamide derivatives can enhance their antimicrobial effects. For example, the introduction of a bromine atom can be beneficial for certain biological activities, though the associated decrease in water solubility can sometimes be detrimental.

Structure-activity relationship (SAR) studies are crucial for understanding how specific modifications affect a compound's function. For instance, in the development of dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor type γ (PPARγ), substitutions on the benzyl (B1604629) ring were systematically investigated. It was found that an ortho trifluoromethylbenzyl substitution was important for inhibitory activity on sEH and for the metabolic stability of the compounds. acs.org Conversely, replacing the trifluoromethyl group with hydrogen, methyl, chloro, bromo, or trifluoromethoxy groups led to a loss of potency, highlighting the sensitivity of the biological target to subtle structural changes. acs.org

Enzyme Modulatory Activities

This compound and its derivatives have been extensively studied as modulators of various enzymes, demonstrating potential therapeutic applications.

Characterization of Enzyme Inhibition Mechanisms

The inhibitory activity of N-benzyl benzamide derivatives has been mechanistically characterized for several enzymes. For butyrylcholinesterase (BChE), a key enzyme in neurodegenerative diseases, these compounds have been shown to act as selective, sub-nanomolar inhibitors. nih.gov The inhibitory effect is achieved through direct binding to the enzyme, as confirmed by surface plasmon resonance assays which measure the binding affinity in real-time. nih.govacs.org

Kinetic studies have further elucidated the nature of this inhibition. One potent dual inhibitor of both acetylcholinesterase (AChE) and BChE was found to inhibit AChE in a non-competitive manner, while inhibiting BChE through a mixed-fashion mechanism. Molecular dynamics simulations have supported these findings, indicating that the enzyme-inhibitor complexes undergo minimal conformational changes.

For other targets, such as the Zinc-Activated Channel (ZAC), benzamide analogs have been shown to act as non-competitive antagonists. semanticscholar.org This suggests they function as negative allosteric modulators, binding to a site on the receptor that is different from the agonist binding site to inhibit its function. semanticscholar.org

Exploration of Specific Enzyme Targets

Research has focused on several key enzyme targets for N-benzyl benzamide analogs, including those relevant to neurodegenerative and cardiovascular diseases.

Acetylcholinesterase (AChE)

AChE and BChE are critical targets for the palliative treatment of Alzheimer's disease, as they are responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov A dual-inhibition strategy targeting both enzymes is considered a promising therapeutic approach. nih.gov Several N-benzyl benzamide and N-benzyl piperidine (B6355638) derivatives have been designed and synthesized as potent inhibitors of these enzymes.

For example, a series of N-benzyl piperidine derivatives were developed as dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov Within this series, specific compounds demonstrated significant dual-enzyme inhibition. nih.gov Another study identified a naphthalene-containing N-(1-benzylpiperidine) benzamide as a potent dual inhibitor of both AChE and BChE.

CompoundTarget EnzymeIC₅₀ (µM)
N-(1-benzylpiperidine) benzamide derivative 7bAChE0.176
N-(1-benzylpiperidine) benzamide derivative 7bBChE0.47
N-benzyl piperidine derivative d5HDAC0.17
N-benzyl piperidine derivative d5AChE6.89
N-benzyl piperidine derivative d10HDAC0.45
N-benzyl piperidine derivative d10AChE3.22

Cholesteryl Ester Transfer Protein (CETP)

CETP is a plasma glycoprotein (B1211001) that plays a role in cholesterol transport and is a key target for developing drugs to prevent cardiovascular diseases like atherosclerosis. researchgate.net Inhibition of CETP can lead to increased levels of high-density lipoprotein (HDL), or "good cholesterol." A variety of benzamide derivatives have been synthesized and evaluated as CETP inhibitors. researchgate.net

In one study, a series of ten benzyl benzamides were synthesized, with the most active compound, 8j, showing significant inhibition of CETP. researchgate.net Docking studies revealed that these compounds fit well within the hydrophobic binding cleft of the CETP molecule. researchgate.net Another study on 4-bromophenethyl benzamides also demonstrated acceptable activity against CETP. acs.org

CompoundTarget Enzyme% Inhibition (at 10 µM)IC₅₀ (µM)
Benzyl benzamide 8jCETP82.2%1.3
4-bromophenethyl benzamide 9aCETP40.7%N/A
Oxoacetamido-benzamide derivativeCETP50%N/A

Receptor Interaction Studies

Beyond enzyme inhibition, the N-benzyl benzamide scaffold has been utilized to develop ligands that interact with specific cellular receptors. The flexible nature of the scaffold allows it to adapt to various receptor binding pockets, leading to agonist or antagonist activity.

Pharmacophore modeling is a key computational tool used to understand these ligand-receptor interactions. A three-dimensional pharmacophore model (3D-PhaM) was developed for N-benzyl benzamide derivatives acting as melanogenesis inhibitors, helping to visualize the key interactions between the ligand and its target receptor.

Studies have identified N-benzylbenzamides as modulators of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor involved in regulating fatty acid storage and glucose metabolism. acs.org These compounds were designed to fit a merged pharmacophore for both soluble epoxide hydrolase (sEH) and PPARγ, resulting in dual-target modulators. acs.org The SAR studies showed that these compounds exhibit a classic PPAR binding mode, where an acidic headgroup interacts with a key helix in the receptor to activate it. acs.org

Furthermore, N-benzyl benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org Detailed functional characterization revealed that these compounds act as negative allosteric modulators, likely targeting the transmembrane or intracellular domains of the receptor to inhibit its signaling. semanticscholar.org This discovery provides valuable pharmacological tools for studying the physiological roles of this unique receptor. semanticscholar.org

Ligand Binding and Receptor Selectivity

The N-benzylbenzamide scaffold is a key feature in a variety of compounds designed to interact with specific biological targets. The nature and substitution pattern of the benzyl and benzamide rings play a crucial role in determining the affinity and selectivity of these compounds for their respective receptors.

For instance, derivatives of N-benzylbenzamide have been developed as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov These compounds have shown inhibitory constants (IC50) in the picomolar to nanomolar range, with surface plasmon resonance assays confirming direct binding to the enzyme. nih.gov

In the realm of G protein-coupled receptors (GPCRs), N-benzylbenzamide analogs have been investigated as agonists for the GPR52 receptor. nih.gov Modifications to the core structure have been shown to influence potency and efficacy, highlighting the importance of the scaffold in achieving desired pharmacological profiles. nih.gov Furthermore, N-benzyltryptamine derivatives have been synthesized and evaluated for their binding and functional activity at 5-HT2 receptor subtypes. plos.org These studies have revealed that while some compounds exhibit modest selectivity, others show a strong preference for activating the 5-HT2C receptor subtype. plos.org

The structural flexibility of the N-benzylbenzamide core allows for the fine-tuning of ligand-receptor interactions. For example, in the development of dopamine (B1211576) D4 receptor agonists, a 1-benzyl-1-phenylsemicarbazide substructure, a related but more complex scaffold, has been shown to yield ligands with high subtype selectivity. acs.org

Development of Anti-Inflammatory Agents

A related compound, N-benzyl-4-bromobenzamide (NBBA), has demonstrated notable anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced human gingival fibroblasts, NBBA was found to inhibit the production of key inflammatory mediators, interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2). nih.gov Specifically, NBBA inhibited IL-6 production by 35.6% and PGE2 production by 75.6%. nih.gov Importantly, the compound did not affect the viability of the cells at the concentrations tested, indicating its potential as a non-toxic anti-inflammatory agent. nih.gov

The anti-inflammatory effects of N-benzyl-N-methyldecan-1-amine (BMDA), another related benzamide derivative, have also been investigated in models of colitis and rheumatoid arthritis. frontiersin.org Oral administration of BMDA was shown to reduce inflammation in a collagen-induced rheumatoid arthritis model. frontiersin.org

These findings suggest that the N-benzylbenzamide scaffold could serve as a valuable starting point for the development of novel anti-inflammatory drugs for conditions such as periodontal disease and other chronic inflammatory disorders. nih.govfrontiersin.org

Research into Antimicrobial and Antiviral Properties

The benzamide chemical structure is present in numerous molecules with a wide range of pharmacological effects, including antimicrobial and antiviral activities. nanobioletters.com

In the context of antiviral research, two N-phenyl benzamides, CL212 and CL213, have shown efficacy against Coxsackievirus A9 (CVA9). nih.gov These compounds were found to be most effective when incubated directly with the virus, suggesting they act by binding to the virions. nih.gov CL213, in particular, exhibited a potent EC50 value of 1 µM. nih.gov

While direct studies on the antimicrobial properties of this compound are not extensively documented in the provided results, the broader class of benzamide derivatives has shown significant promise. nanobioletters.com For example, certain synthesized N-benzamide derivatives have demonstrated excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com

Investigation as Potential Anticancer Agents and Kinesin Spindle Protein (KSP) Inhibitors

The N-benzylbenzamide scaffold has been a focal point in the design of novel anticancer agents, particularly those targeting tubulin polymerization and the kinesin spindle protein (KSP).

Several series of N-benzylbenzamide derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, demonstrating significant antiproliferative activities against various cancer cell lines with IC50 values in the nanomolar range. researchgate.net For instance, one derivative, 20b, showed IC50 values between 12 and 27 nM. researchgate.net Another compound, 12d, exhibited potent antiproliferative activity with IC50 values ranging from 0.028 to 0.087 µM and was found to bind to the colchicine (B1669291) site on tubulin. researchgate.net

Furthermore, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as a new class of autophagy modulators with potent anticancer activity. nih.gov Two compounds from this series demonstrated submicromolar antiproliferative activity and were found to disrupt autophagic flux. nih.gov

In the area of KSP inhibition, a critical process for cell division, derivatives containing the benzamide moiety have been developed. Ispinesib (SB-715992), a potent KSP inhibitor containing a benzamide group, has shown broad antiproliferative activity against numerous breast cancer cell lines and has demonstrated the ability to induce tumor regression in animal models. nih.govrndsystems.com The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective KSP inhibitors further underscores the importance of aromatic scaffolds in targeting this protein. nih.gov

Role in Chemical Probe and Tool Development

The this compound structure serves as a versatile scaffold for the development of chemical probes and tools to investigate biological systems. The reactivity of the bromomethyl group allows for its use in covalent labeling or as a point of attachment for further chemical modifications.

The development of selective ligands for various receptors, as discussed in the ligand binding section, provides researchers with valuable tools to probe the function of these receptors. For example, the creation of G protein-biased agonists for the GPR52 receptor allows for the specific activation of certain signaling pathways, helping to dissect the complex downstream effects of receptor activation. nih.gov Similarly, the highly selective butyrylcholinesterase inhibitors based on the N-benzyl benzamide scaffold can be used to study the specific roles of this enzyme in neurodegenerative diseases. nih.gov

The ability to synthesize a library of benzamide derivatives through combinatorial chemistry highlights the utility of this core structure in screening for new biological activities. nih.gov This approach led to the identification of N-benzyl-4-bromobenzamide as an anti-inflammatory compound. nih.gov

An in-depth exploration of the chemical compound this compound reveals significant potential for future research and development across various scientific disciplines. This article focuses on the emerging research frontiers concerning this molecule, from novel synthesis methods to the application of artificial intelligence in its design and the discovery of new biological applications.

Future Directions and Emerging Research Frontiers

The landscape of chemical and pharmaceutical research is continually evolving, driven by technological advancements and a deeper understanding of molecular interactions. For a compound like N-benzyl-4-(bromomethyl)benzamide, future research is poised to unlock new possibilities in medicine and material science. The following sections explore the key emerging frontiers for this compound.

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